molecular formula C19H13ClF3N5O3 B2899703 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 337920-37-3

4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2899703
CAS No.: 337920-37-3
M. Wt: 451.79
InChI Key: KOMJRSCCMPLSPA-UHFFFAOYSA-N
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Description

4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyridine ring substituted with chloro and trifluoromethyl groups, an oxazine ring, and a dimethylamino group. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multiple steps. The initial step often includes the preparation of the pyridine derivative, which can be achieved through the chlorination and trifluoromethylation of pyridine . This intermediate is then reacted with an aniline derivative to form the oxyanilino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A simpler pyridine derivative with similar substituents but lacking the oxazine and dimethylamino groups.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another complex compound with a similar pyridine core but different functional groups.

Uniqueness

4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5O3/c1-28(2)18-27-15(13(8-24)17(29)31-18)26-11-3-5-12(6-4-11)30-16-14(20)7-10(9-25-16)19(21,22)23/h3-7,9,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMJRSCCMPLSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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